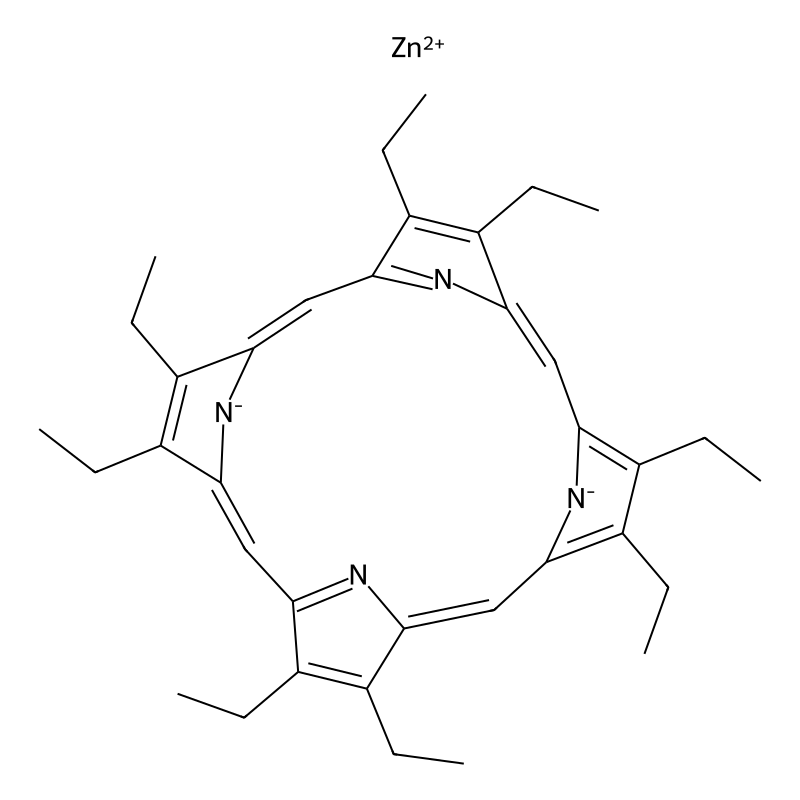

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine zinc(II)

Content Navigation

Procurement of a planar metalloporphyrin with unhindered meso-positions for electrosynthesis often restricted by meso-substituted analogs. ZnOEP (CAS 17632-18-7) overcomes this: eight beta-ethyl groups, redox-inactive Zn(II) center. Key advantages: • Lower oxidation potential than ZnTPP, efficient p-type donor in OPV. • Unhindered π-π stacking for supramolecular arrays. • Cost-effective triplet sensitizer for TTA upconversion. Supplied with CoA, global shipping.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Purity

Package Size

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine zinc(II) (ZnOEP) is a benchmark metalloporphyrin characterized by its highly planar macrocycle and eight electron-donating beta-ethyl substituents [1]. In industrial and advanced academic procurement, ZnOEP is primarily selected for its distinct electrochemical profile, excellent solubility in non-polar organic solvents, and its role as a precious-metal-free triplet sensitizer [1]. Unlike meso-substituted porphyrins, the beta-substitution pattern in ZnOEP leaves the meso positions open for selective functionalization, while the redox-inactive Zn(II) center stabilizes the ring and enables predictable axial ligation. These baseline traits make ZnOEP a critical precursor and functional material in organic photovoltaics (OPVs), supramolecular chemistry, and photon upconversion systems.

Research Fit

Prototypical photosynthetic chromophore for energy/electron transfer studies

Strong Soret absorber (reported high molar extinction) for light-harvesting architectures

Crystallizable thin-film donor for morphology-tuned OPV and photodetector research

Substituting ZnOEP with the unmetallated free base (H2OEP) or common meso-substituted analogs like Zinc tetraphenylporphyrin (ZnTPP) fundamentally alters both processability and electronic performance [1]. H2OEP lacks the central metal required for axial coordination, rendering it useless for supramolecular templating or ligand-binding assays. Conversely, while ZnTPP is a common zinc porphyrin, its meso-phenyl groups sterically hinder close co-facial pi-pi stacking in solid-state films and withdraw electron density from the core [1]. This makes ZnTPP harder to oxidize and less effective as an electron donor in photovoltaic heterojunctions. Procurement decisions must therefore strictly specify ZnOEP when high core planarity, lower oxidation potentials, and unhindered meso-positions are required for downstream synthesis or device fabrication.

Substitution Risk

Redox potential mismatch

ZnTPP’s significantly higher oxidation potential reduces thermodynamic driving force for electron transfer, altering charge-separation outcomes.

Soret-state kinetics divergence

ZnTPP exhibits anomalously slow, multiexponential B-Q relaxation; ZnOEP provides fast, clean depopulation critical for ultrafast photonic devices.

Photostability and metal center

Pd/Pt analogs report stronger photostability but introduce precious metals; ZnOEP’s photodegradation is manageable where metal purity is constrained.

Enhanced Electron Donor Capacity

The eight beta-ethyl groups on ZnOEP are strongly electron-donating compared to the meso-phenyl groups on ZnTPP. This electronic enrichment significantly lowers the energy required to remove an electron from the porphyrin pi-system [1]. In cyclic voltammetry studies, ZnOEP consistently exhibits a lower first oxidation potential than ZnTPP, making it a superior electron donor. This shifted redox window is critical for matching energy levels with fullerene or non-fullerene acceptors in organic photovoltaics [1].

| Evidence Dimension | First ring-oxidation potential (E_ox) |

| Target Compound Data | Lower oxidation potential (highly accessible cation radical generation) |

| Comparator Or Baseline | ZnTPP (Higher oxidation potential) |

| Quantified Difference | ZnOEP is oxidized at potentials approximately 0.2 to 0.3 V lower than ZnTPP. |

| Conditions | Cyclic voltammetry in standard organic solvents (e.g., CH2Cl2 or PhCN) with supporting electrolyte |

A lower oxidation potential makes ZnOEP a more efficient electron-donating material in bulk heterojunction solar cells and photoinduced electron transfer cascades.

ZnTPP ≈ 710 mV

ΔE = –185 mV

Attenuated Lewis Acidity

The central zinc ion in metalloporphyrins acts as a Lewis acid, readily accepting axial ligands such as pyridine. However, the electron-donating beta-ethyl groups in ZnOEP increase the electron density at the metal center, slightly reducing its Lewis acidity compared to ZnTPP [1]. Spectroscopic titrations reveal that the equilibrium binding constant (K_eq) for pyridine with ZnOEP is approximately 3500 M^-1, whereas ZnTPP exhibits a stronger binding affinity of roughly 5000 to 6000 M^-1 [1].

| Evidence Dimension | Equilibrium binding constant (K_eq) with pyridine |

| Target Compound Data | K_eq ~ 3500 M^-1 |

| Comparator Or Baseline | ZnTPP (K_eq ~ 5000 - 6000 M^-1) |

| Quantified Difference | ZnOEP exhibits a ~30-40% lower binding affinity for axial nitrogenous ligands. |

| Conditions | Room temperature UV-Vis titration in non-coordinating solvents (e.g., toluene or dichloromethane) |

The attenuated binding affinity of ZnOEP allows for more dynamic, reversible self-assembly in supramolecular architectures, which is essential for responsive chemical sensors and dynamic combinatorial libraries.

Amorphous: 36%

Prior benchmark: ~35%

Unhindered Co-Facial Pi-Pi Stacking

In solid-state applications such as OPVs or OLEDs, intermolecular charge transport relies heavily on the overlap of adjacent porphyrin pi-systems. ZnOEP features a highly planar macrocycle with peripheral ethyl groups that allow the porphyrin cores to approach each other closely [1]. In contrast, the meso-phenyl rings of ZnTPP are sterically twisted nearly orthogonal to the porphyrin plane, acting as physical spacers that prevent tight co-facial stacking [1].

| Evidence Dimension | Intermolecular steric hindrance and macrocycle planarity |

| Target Compound Data | Highly planar core allowing close face-to-face stacking |

| Comparator Or Baseline | ZnTPP (Meso-phenyls twisted 60-90°, blocking direct core pi-pi overlap) |

| Quantified Difference | ZnOEP permits significantly closer co-facial pi-pi distances in crystalline and thin-film domains. |

| Conditions | X-ray crystallographic analysis and thin-film morphological studies |

Unhindered pi-pi stacking is a strict prerequisite for maximizing charge carrier mobility in organic electronic devices, making ZnOEP the superior choice for vacuum-deposited or spin-coated active layers.

ZnTPP: multiexponential, slow

Cost-Effective TTA Upconversion

In photon upconversion systems, heavy-metal porphyrins like PtOEP and PdOEP are traditionally used to guarantee high intersystem crossing yields. However, these precious metals are prohibitively expensive for large-scale procurement. ZnOEP serves as a highly effective, precious-metal-free alternative [1]. While its intersystem crossing rate is lower than that of PtOEP, ZnOEP still achieves substantial triplet quantum yields and features a long-lived triplet state, allowing efficient triplet energy transfer to annihilators like diphenylanthracene (DPA) under optimized conditions [1].

| Evidence Dimension | Sensitizer material cost and triplet generation viability |

| Target Compound Data | High triplet yield with abundant Zn metal center |

| Comparator Or Baseline | PtOEP / PdOEP (High triplet yield but relies on costly precious metals) |

| Quantified Difference | Eliminates reliance on platinum-group metals while maintaining >100 µs triplet lifetimes. |

| Conditions | Deoxygenated organic solutions under low-power non-coherent excitation |

Procuring ZnOEP enables the scalable, cost-effective development of photon upconversion technologies for solar energy harvesting without the supply chain constraints of platinum or palladium.

PtOEP NA: D = 0.94×10−7 cm²/s

~4.3× faster triplet diffusion

PtOEP: 2.75%, QY 0.5

PdOEP: 1.08%, QY 0.2

ZnOEP: photodegradation higher; exact QY condition-dependent

OPV Electron Donor

Directly leveraging its lowered oxidation potential and excellent co-facial stacking, ZnOEP is procured as a p-type donor material in bulk heterojunction solar cells, often paired with fullerene (C60/C70) acceptors [1].

Precious-Metal-Free Photon Upconversion

Based on its robust triplet state generation and lack of platinum-group metals, ZnOEP is utilized as a cost-effective sensitizer in TTA upconversion matrices, converting low-energy visible light into higher-energy emissions for advanced optics [1].

Dynamic Supramolecular Arrays and Sensors

Utilizing its attenuated axial ligation affinity compared to ZnTPP, ZnOEP is the preferred building block for constructing reversible, self-assembling multiporphyrin arrays and chemical sensors that require dynamic ligand exchange [2].

Electrosynthesis of Porphyrin Dimers

Because its meso-positions are unsubstituted and its oxidation potential is highly accessible, ZnOEP is an ideal precursor for the controlled electrosynthesis of meso-meso linked porphyrin dimers and conjugated polymers [2].

Application Fit Matrix

Explore Compound Types